Author: BenchChem Technical Support Team. Date: January 2026
Introduction
3'-Fluorobiphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural complexity, arising from the biphenyl backbone, the aldehyde functionality, and the fluorine substituent, necessitates a comprehensive spectroscopic analysis for unambiguous identification and quality control. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to 3'-Fluorobiphenyl-2-carbaldehyde. As a self-validating system, the convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment. While experimental data for this specific molecule is not widely published, this guide will present a detailed predicted analysis based on established principles of spectroscopy and data from analogous compounds.
The molecular structure and numbering scheme for 3'-Fluorobiphenyl-2-carbaldehyde (CAS 676348-32-6) are presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.
graph 3_Fluorobiphenyl_2_carbaldehyde {
layout=neato;
node [shape=plaintext];
edge [style=solid];
C1 [label="C1", pos="0,1.5!"];
C2 [label="C2", pos="-1.3,0.75!"];
C3 [label="C3", pos="-1.3,-0.75!"];
C4 [label="C4", pos="0,-1.5!"];
C5 [label="C5", pos="1.3,-0.75!"];
C6 [label="C6", pos="1.3,0.75!"];
C1_prime [label="C1'", pos="0,3!"];
C2_prime [label="C2'", pos="-1.3,3.75!"];
C3_prime [label="C3'", pos="-1.3,5.25!"];
C4_prime [label="C4'", pos="0,6!"];
C5_prime [label="C5'", pos="1.3,5.25!"];
C6_prime [label="C6'", pos="1.3,3.75!"];
C_CHO [label="C", pos="2.6,0.75!"];
H_CHO [label="H", pos="3.2,1.25!"];
O_CHO [label="O", pos="3.2,0.25!"];
F3_prime [label="F", pos="-2.6,5.25!"];
H3 [label="H3", pos="-2.2,-0.75!"];
H4 [label="H4", pos="0,-2.4!"];
H5 [label="H5", pos="2.2,-0.75!"];
H6 [label="H6", pos="2.2,0.75!"];
H2_prime [label="H2'", pos="-2.2,3.75!"];
H4_prime [label="H4'", pos="0,6.9!"];
H5_prime [label="H5'", pos="2.2,5.25!"];
H6_prime [label="H6'", pos="2.2,3.75!"];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C1_prime;
C6 -- C_CHO;
C_CHO -- H_CHO [style=dashed];
C_CHO -- O_CHO [style=double];
C1_prime -- C2_prime;
C2_prime -- C3_prime;
C3_prime -- C4_prime;
C4_prime -- C5_prime;
C5_prime -- C6_prime;
C6_prime -- C1_prime;
C3_prime -- F3_prime;
C3 -- H3 [style=dashed];
C4 -- H4 [style=dashed];
C5 -- H5 [style=dashed];
C2 -- H6 [style=dashed, label="H2"];
C2_prime -- H2_prime [style=dashed];
C4_prime -- H4_prime [style=dashed];
C5_prime -- H5_prime [style=dashed];
C6_prime -- H6_prime [style=dashed];
}
Figure 1: Molecular Structure of 3'-Fluorobiphenyl-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3'-Fluorobiphenyl-2-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3'-Fluorobiphenyl-2-carbaldehyde is expected to show signals in the aromatic and aldehyde regions. The aldehyde proton will be the most downfield signal due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
Table 1: Predicted ¹H NMR Data for 3'-Fluorobiphenyl-2-carbaldehyde (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.0 | s | - | H (aldehyde) |
| ~8.0 | d | ~8 | H-6 |
| ~7.7 | t | ~8 | H-4 |
| ~7.6 | t | ~8 | H-5 |
| ~7.5 | d | ~8 | H-3 |
| ~7.4 | td | ~8, ~6 | H-5' |
| ~7.2 | ddd | ~8, ~2, ~1 | H-6' |
| ~7.1 | ddd | ~8, ~2, ~1 | H-4' |
| ~7.0 | ddd | ~8, ~2, ~1 | H-2' |
Interpretation:
-
Aldehyde Proton: The singlet at approximately 10.0 ppm is characteristic of an aldehyde proton.
-
Aromatic Protons (unsubstituted ring): The protons on the phenyl ring bearing the aldehyde (H-3, H-4, H-5, and H-6) are expected to be in the range of 7.5-8.0 ppm. The ortho-proton to the aldehyde (H-6) will likely be the most downfield of this group.
-
Aromatic Protons (fluorinated ring): The protons on the 3-fluorophenyl ring will show more complex splitting due to coupling with the fluorine atom. The proton meta to the fluorine (H-5') will appear as a triplet of doublets, while the other protons will show complex multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and will exhibit C-F coupling.
Table 2: Predicted ¹³C NMR Data for 3'-Fluorobiphenyl-2-carbaldehyde (in CDCl₃)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~192 | - | C=O |
| ~163 | d, ¹JCF ≈ 245 | C-3' |
| ~145 | - | C-1 |
| ~142 | d, ³JCF ≈ 8 | C-1' |
| ~135 | - | C-2 |
| ~134 | - | C-4 |
| ~131 | d, ³JCF ≈ 8 | C-5' |
| ~130 | - | C-6 |
| ~129 | - | C-5 |
| ~128 | - | C-3 |
| ~124 | d, ⁴JCF ≈ 3 | C-2' |
| ~117 | d, ²JCF ≈ 21 | C-4' |
| ~115 | d, ²JCF ≈ 21 | C-6' |
Interpretation:
-
Carbonyl Carbon: The signal around 192 ppm is characteristic of an aldehyde carbonyl carbon.
-
Fluorinated Carbon: The carbon directly attached to the fluorine (C-3') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 115-145 ppm. Carbons that are two or three bonds away from the fluorine will also show smaller C-F couplings.[1]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[2] For 3'-Fluorobiphenyl-2-carbaldehyde, a single signal is expected for the fluorine atom.
Table 3: Predicted ¹⁹F NMR Data for 3'-Fluorobiphenyl-2-carbaldehyde
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -113 | Multiplet |
Interpretation:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3'-Fluorobiphenyl-2-carbaldehyde will be dominated by absorptions from the carbonyl group, the aromatic rings, and the C-F bond.
Table 4: Predicted IR Absorption Bands for 3'-Fluorobiphenyl-2-carbaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
| ~800-700 | Strong | Aromatic C-H bend (out-of-plane) |
Interpretation:
-
Aldehyde Group: The strong absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. The two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of the aldehyde, often appearing as a Fermi doublet.
-
Aromatic Rings: The bands in the 1600-1480 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings. The C-H out-of-plane bending vibrations in the 800-700 cm⁻¹ region can give information about the substitution pattern of the rings.
-
C-F Bond: A strong absorption band around 1250 cm⁻¹ is expected for the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3'-Fluorobiphenyl-2-carbaldehyde, the molecular ion peak and characteristic fragment ions would be observed.
Table 5: Predicted Mass Spectrometry Data for 3'-Fluorobiphenyl-2-carbaldehyde
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular ion) |
| 199 | [M-H]⁺ |
| 171 | [M-CHO]⁺ |
| 152 | [M-CHO-F]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) at m/z 200 corresponds to the molecular weight of the compound (C₁₃H₉FO).
-
Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). Further fragmentation could involve the loss of the fluorine atom.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3'-Fluorobiphenyl-2-carbaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A fluorine-containing reference standard may be used.
graph NMR_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
A [label="Sample Preparation\n(Dissolve in CDCl3)"];
B [label="¹H NMR Acquisition\n(400 MHz)"];
C [label="¹³C NMR Acquisition\n(Proton Decoupled)"];
D [label="¹⁹F NMR Acquisition"];
E [label="Data Processing & Analysis"];
A -> B;
A -> C;
A -> D;
B -> E;
C -> E;
D -> E;
}
Figure 2: General workflow for NMR analysis.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile for 3'-Fluorobiphenyl-2-carbaldehyde. The predicted data presented in this guide, based on established spectroscopic principles and analysis of similar compounds, offers a robust framework for the identification and characterization of this molecule. The aldehyde functionality is clearly identifiable by its characteristic signals in all three techniques. The presence and position of the fluorine atom are definitively established by ¹⁹F NMR and the characteristic C-F couplings and IR absorption. The overall biphenyl structure is confirmed by the aromatic signals in the NMR spectra and the molecular ion in the mass spectrum. This multi-faceted approach ensures a high level of confidence in the structural elucidation for researchers in drug development and materials science.
References
-
National Center for Biotechnology Information. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." PubChem. [Link]
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Supporting Information for various organic reactions. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Tetrahedron. 3'-Fluorobiphenyl-3-carbaldehyde. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
National Center for Biotechnology Information. "2-Fluorobiphenyl." PubChem. [Link]
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National Center for Biotechnology Information. "3-Fluorobiphenyl." PubChem. [Link]
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ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]
-
RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
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NIST. Benzaldehyde, 3-fluoro-. [Link]
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Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes. [Link]
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Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
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National Center for Biotechnology Information. "4-Fluorobiphenyl." PubChem. [Link]
-
NIST. Benzofuran-2-carboxaldehyde. [Link]
-
NIST. 2-Propenal, 3-phenyl-. [Link]
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